4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline
Description
Properties
IUPAC Name |
4,5-difluoro-2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATANDLOUSRZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Synthetic Transformations Involving 2 1h Pyrrol 1 Yl Aniline Derivatives
Cycloaddition Reactions and Subsequent Rearrangements
Cycloaddition reactions involving 2-(1H-pyrrol-1-yl)aniline precursors are a key strategy for building complex molecular architectures. These reactions often proceed through intermediates that undergo significant rearrangements.
The reaction between benzimidazolium ylides and activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), provides a pathway to 2-(1H-pyrrol-1-yl)anilines. nih.govnih.govresearchgate.netfigshare.comresearchgate.net The proposed mechanism involves an initial [3+2] cycloaddition of the ylide to the alkyne. This is followed by a crucial step involving the opening of the imidazole ring from the initial cycloaddition product. nih.govnih.govresearchgate.netfigshare.comresearchgate.net This ring-opening is concomitant with the aromatization of the pyrrole (B145914) ring, leading to the formation of the stable 2-(1H-pyrrol-1-yl)aniline structure. nih.govresearchgate.net The isolation of these aniline (B41778) derivatives serves as key evidence for this mechanistic pathway. researchgate.net The process is facilitated by the abstraction of a proton in the presence of a base like triethylamine, which aids in the fragmentation of the imidazole ring. nih.gov
The 2-(1H-pyrrol-1-yl)aniline intermediates formed from the cycloaddition of benzimidazolium ylides can undergo further intramolecular reactions to yield pyrrolo[1,2-a]quinoxalin-4(5H)-ones. nih.govnih.govresearchgate.netfigshare.comresearchgate.net This transformation occurs through a nucleophilic attack of the aminic nitrogen onto a nearby carbonyl group, which is typically part of an ester or amide substituent derived from the alkyne. nih.govnih.govfigshare.com The final step is the elimination of a leaving group, such as a methoxy group, leading to the formation of the tricyclic quinoxalinone scaffold. researchgate.net The selectivity of the reaction towards either the stable aniline intermediate or the final quinoxalinone can be influenced by the experimental conditions and the nature of the substituents. nih.gov
Table 1: Products from Cycloaddition of Benzimidazolium Ylides with DMAD
| Ylide Precursor | Product Type | Resulting Compound |
| Benzimidazolium Ylide 2a | 2-(1H-pyrrol-1-yl)aniline | Compound 4a |
| Benzimidazolium Ylide 2b | 2-(1H-pyrrol-1-yl)aniline | Compound 4b |
| Benzimidazolium Ylide | Pyrrolo[1,2-a]quinoxalin-4(5H)-one | Compound 5 |
Cyclocondensation Reactions for Pyrrolo[1,2-a]quinoxaline Scaffolds
Cyclocondensation reactions are a direct and efficient method for synthesizing pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline derivatives. These reactions typically involve the formation of new rings by combining the aniline precursor with various carbonyl-containing compounds.
The cyclocondensation of 1-(2-aminophenyl)pyrrole (an alternative name for 2-(1H-pyrrol-1-yl)aniline) and its derivatives with aldehydes and ketones is a well-established method for creating a diverse range of pyrrolo[1,2-a]quinoxalines. nih.gov For instance, the condensation of 2-(1H-pyrrol-1-yl)aniline with various aldehydes, often in the presence of an acid catalyst like acetic acid, leads to the formation of the quinoxaline ring system. nih.gov This reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.
An efficient one-pot synthesis has been developed using indium(III) chloride (InCl3) as a catalyst. nih.govacs.orgnih.gov This method involves the reaction of 1-(2-aminophenyl)pyrroles with 2-propargyloxybenzaldehydes. nih.govacs.orgnih.gov The process is highly atom- and step-economical, creating three new carbon-nitrogen or carbon-carbon bonds in a single operation. nih.govacs.org The proposed mechanism begins with the formation of an imine, followed by two consecutive cyclization events involving electrophilic aromatic substitution and nucleophilic addition, culminating in a hydrogen shift to yield the complex fused quinoxaline product. acs.orgnih.gov This strategy allows for the synthesis of intricate molecular architectures, such as 12bH-benzo researchgate.netacs.org1,4-oxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines, in moderate to good yields. nih.govnih.gov
Table 2: InCl3-Catalyzed One-Pot Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
| 1-(2-aminophenyl)pyrroles/indoles | 2-propargyloxybenzaldehydes | InCl3 | Pyrrolo/indolo- and benzooxazepino-fused quinoxalines | Up to 83% |
Iron(III) chloride (FeCl3) has been utilized as an effective catalyst for a straightforward synthesis of pyrrolo[1,2-a]quinoxaline derivatives. semanticscholar.orgrsc.orgresearchgate.net This method employs 1-(2-aminophenyl)pyrroles and cyclic ethers as readily accessible starting materials. semanticscholar.orgrsc.org The reaction is notable for its functionalization of C(sp³)–H bonds and the construction of new C–C and C–N bonds. rsc.org The process involves an annulation reaction coupled with the cleavage of the cyclic ether, providing a novel route to these heterocyclic systems with good functional group tolerance and yielding products in moderate to good yields. rsc.org
DMSO-Mediated Metal-Free Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives from 2-(1H-pyrrol-1-yl)anilines can be achieved through metal-free oxidative cyclization reactions where dimethyl sulfoxide (DMSO) serves as both the solvent and a mild oxidant. Often, these reactions are promoted by a catalyst such as iodine. In a typical transformation, 2-(1H-pyrrol-1-yl)aniline reacts with compounds containing active methylene groups, like ketones or alkynes.
One established metal-free approach involves the reaction of 2-(1H-pyrrol-1-yl)aniline with α-hydroxy ketones, catalyzed by iodine in DMSO. This method yields the corresponding pyrrolo[1,2-a]quinoxalines in good yields nih.gov. The reaction proceeds through the in-situ oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl compound, which then undergoes condensation with the aniline derivative, followed by cyclization and aromatization to form the quinoxaline ring system.
Another efficient metal-free, one-pot domino oxidative cyclization utilizes alkenes or alkynes in the presence of iodine as a catalyst and an oxidant like 2-iodoxybenzoic acid (IBX) or TBHP in DMSO nih.gov. The reaction with alkynes in the presence of catalytic iodine and DMSO as the solvent and oxidant provides the fused quinoxalines in good to high yields nih.gov. While these methods have been demonstrated for a variety of substituted 2-(1H-pyrrol-1-yl)anilines, they establish a general framework applicable to derivatives like 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline for the synthesis of corresponding difluoro-substituted quinoxalines.
Cascade and Multicomponent Reactions Leading to Fused Heterocyclic Systems
Cascade and multicomponent reactions offer an efficient pathway to construct complex molecular architectures like fused heterocyclic systems from simple precursors in a single operation. These strategies are particularly valuable in synthesizing polycyclic structures incorporating the 2-(1H-pyrrol-1-yl)aniline framework.
Gold and silver catalysts are renowned for their ability to activate alkynes and trigger cascade reactions for the synthesis of diverse heterocycles eurekaselect.comnih.govresearchgate.net. While the direct synthesis of Benzo eurekaselect.comdigitellinc.comimidazo[1,2-c]pyrrolo[1,2-a]quinazolinones from this compound is a highly specific transformation, the general principles of gold and silver catalysis can be applied to construct related fused systems.
For instance, gold(I)-catalyzed tandem hydroamination and hydroarylation reactions between pyrrole-substituted anilines and alkynes provide an efficient route to pyrrolo[1,2-a]quinoxalines. This process involves the intermolecular C-N bond formation followed by an intramolecular nucleophilic attack researchgate.net. Silver catalysts, such as silver triflate (AgOTf), are effective in mediating intramolecular alkyne hydroamination reactions to construct fused quinazolinone heterocycles, including pyrrolo[2,1-b]quinazolin-9(1H)-ones beilstein-journals.org. These methodologies highlight the potential for designing complex cascade sequences starting from appropriately functionalized 2-(1H-pyrrol-1-yl)aniline derivatives to access intricate polycyclic systems. The reaction would likely proceed through the activation of an alkyne moiety by the gold or silver catalyst, followed by a sequence of intramolecular nucleophilic attacks and cyclizations involving the aniline and pyrrole nitrogens as well as other tethered reactive groups to build the final fused structure.
A direct, iodine-mediated, one-pot synthesis provides a metal-free pathway to pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline derivatives using epoxides as alkyl precursors nih.govnih.gov. This methodology has been successfully applied to This compound .
In this reaction, the starting aniline derivative is reacted with an epoxide, such as styrene oxide, in the presence of iodine and an acid. The reaction tolerates various substituents on the aniline ring, including the electron-withdrawing fluoro groups. For This compound , the corresponding product, 4-benzyl-7,8-difluoropyrrolo[1,2-a]quinoxaline, was obtained in a 76% yield nih.gov. This demonstrates the robustness of the method with disubstituted anilines bearing electron-withdrawing groups nih.gov.
The proposed mechanism involves the initial reaction between the aniline and the epoxide to form an amino alcohol intermediate. This is followed by a sequence of steps including cyclization and oxidative aromatization, mediated by iodine, to furnish the final quinoxaline product.
| Substrate | Product | Yield (%) |
|---|---|---|
| 4,5-Dimethyl-2-(1H-pyrrol-1-yl)aniline | 4-benzyl-7,8-dimethylpyrrolo[1,2-a]quinoxaline | 64 |
| This compound | 4-benzyl-7,8-difluoropyrrolo[1,2-a]quinoxaline | 76 |
| 4,5-Dichloro-2-(1H-pyrrol-1-yl)aniline | 4-benzyl-7,8-dichloropyrrolo[1,2-a]quinoxaline | 65 |
Investigating Reaction Stereochemistry and Regioselectivity
The stereochemistry and regioselectivity of synthetic transformations are critical for determining the structure of the final products. In the reactions involving 2-(1H-pyrrol-1-yl)aniline derivatives, these aspects are often dictated by the mechanism and the nature of the reactants.
In the synthesis of quinoxalines from unsymmetrical 1,2-dicarbonyl compounds, the condensation with a substituted o-phenylenediamine can lead to a mixture of regioisomers. The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants.
For the direct synthesis of quinoxalines utilizing epoxides, the regioselectivity of the initial epoxide ring-opening is a key factor. The nucleophilic attack of the primary amino group of this compound on an unsymmetrical epoxide, like styrene oxide, typically occurs at the less sterically hindered carbon atom of the epoxide ring. This regioselective opening dictates the substitution pattern on the resulting heterocyclic product.
In the case of cascade reactions catalyzed by gold or silver, both regioselectivity and stereoselectivity are of paramount importance. For example, in intramolecular alkyne hydroamination reactions, the regioselectivity is governed by Baldwin's rules for ring closure, with endo or exo cyclization pathways being preferred depending on the transition state stability. The stereochemical outcome of these complex transformations is often controlled by the catalyst and the specific substrate geometry, which guide the formation of new stereocenters during the cascade sequence.
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Aniline-Pyrrole Chemistry
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For derivatives of aniline (B41778) and pyrrole (B145914), a multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, provides a wealth of information regarding the molecular framework, connectivity, and even conformational details.
¹H NMR Analysis of Substituted Pyrrole-Anilines
The ¹H NMR spectrum of 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline is expected to exhibit distinct signals corresponding to the protons of the pyrrole and aniline rings. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the pyrrole ring typically appear in a specific region of the spectrum. The α-protons (adjacent to the nitrogen atom) are generally found further downfield than the β-protons due to the electron-withdrawing nature of the nitrogen. For the parent compound, 2-(1H-pyrrol-1-yl)aniline, the α-protons of the pyrrole ring appear as a triplet at approximately 6.82 ppm, while the β-protons resonate as a triplet around 6.33 ppm. rsc.org
In the case of this compound, the aromatic protons on the aniline ring will be significantly affected by the fluorine substituents. The fluorine atoms are strongly electron-withdrawing, which will generally deshield the adjacent protons, causing them to appear at a higher chemical shift. Furthermore, the protons on the aniline ring will exhibit coupling to the adjacent fluorine atoms, leading to more complex splitting patterns (doublets of doublets, for example). The amino group (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Pyrrole α-H | 6.8 - 7.0 | t | ~2.0 |
| Pyrrole β-H | 6.3 - 6.5 | t | ~2.0 |
| Aniline H-3 | 7.0 - 7.3 | dd | J(H-F), J(H-H) |
| Aniline H-6 | 6.8 - 7.1 | dd | J(H-F), J(H-H) |
| -NH₂ | 3.5 - 5.0 | br s | - |
Note: This is a predictive table based on known substituent effects and data from analogous compounds.
¹³C NMR Analysis for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. In this compound, each unique carbon atom will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
For the parent 2-(1H-pyrrol-1-yl)aniline, the pyrrole α-carbons resonate around 121.74 ppm, and the β-carbons appear at approximately 109.42 ppm. rsc.org The carbons of the aniline ring exhibit chemical shifts in the aromatic region, with the carbon attached to the nitrogen (C-2) appearing further downfield.
The introduction of two fluorine atoms will have a pronounced effect on the ¹³C NMR spectrum. The carbons directly bonded to fluorine (C-4 and C-5) will show large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-260 Hz. These signals will appear as doublets. Furthermore, two-bond (²JCF) and three-bond (³JCF) couplings to fluorine will also be observed for the other carbons in the aniline ring, providing valuable structural information.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
| Pyrrole α-C | 120 - 125 | - |
| Pyrrole β-C | 108 - 112 | - |
| Aniline C-1 | ~140-145 | ³JCF |
| Aniline C-2 | ~125-130 | ⁴JCF |
| Aniline C-3 | ~115-120 | ³JCF |
| Aniline C-4 | ~150-155 (d) | ¹JCF ≈ 240-250 |
| Aniline C-5 | ~145-150 (d) | ¹JCF ≈ 245-255 |
| Aniline C-6 | ~110-115 | ²JCF |
Note: This is a predictive table based on known substituent effects and data from analogous compounds.
Application of ¹⁹F NMR for Fluorinated Analogues
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different fluorine atoms in a molecule.
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom, unless accidental chemical shift equivalence occurs. The chemical shifts of these fluorine atoms will be influenced by the presence of the amino and pyrrole substituents on the aniline ring. Additionally, fluorine-fluorine coupling (JFF) between the two adjacent fluorine atoms is expected, which would result in each signal appearing as a doublet. The magnitude of this coupling constant can provide information about the relative positions of the fluorine atoms.
Advanced 2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. For a compound like this compound, several 2D NMR techniques would be instrumental in its complete structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the α- and β-protons of the pyrrole ring and between the adjacent protons on the aniline ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the pyrrole and aniline rings. For example, a correlation between the α-protons of the pyrrole ring and the C-2 carbon of the aniline ring would confirm the point of attachment.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, typically to four or more decimal places. This high precision allows for the determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its atomic composition.
For this compound, with a molecular formula of C₁₀H₈F₂N₂, the calculated exact mass of the protonated molecule ([M+H]⁺) would be 195.0737. An experimental HRMS measurement that matches this value would provide strong evidence for the proposed molecular formula. For the parent compound, 2-(1H-pyrrol-1-yl)aniline (C₁₀H₁₀N₂), the calculated mass for the [M+H]⁺ ion is 159.0917, and an experimental value of 159.0916 has been reported, demonstrating the accuracy of this technique. rsc.org
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Computational Chemistry and Theoretical Studies on Pyrrole Aniline Systems
Density Functional Theory (DFT) Applications in Molecular Modeling
DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure and properties of molecules.
Mechanistic Investigations using Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This provides a detailed, step-by-step understanding of how a chemical transformation occurs. For pyrrole-aniline systems, this could involve studying electrophilic substitution, oxidation, or other characteristic reactions.
Elucidation of Reaction Pathways and Identification of Transition States
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving pyrrole-aniline systems. These calculations help in elucidating complex reaction pathways and identifying the transient, high-energy structures known as transition states that govern the rate of a reaction.
For instance, studies on the electrophilic aminoalkenylation of heteroaromatics like pyrrole (B145914) have utilized computational methods to explore reaction mechanisms. pku.edu.cn In the reaction of pyrrole with keteniminium ions, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) indicates that the interaction between the pyrrole's LUMO and the keteniminium ion's HOMO is weak due to a large energy gap. pku.edu.cn The primary interaction occurs between the LUMO of the keteniminium ion and the C2 and C3 positions of the pyrrole ring, leading to the formation of different intermediates through a specific transition state (TS2). pku.edu.cn
Furthermore, computational studies have proposed mechanisms for various syntheses of pyrrole derivatives. These mechanisms often involve multiple steps, such as Michael additions, intramolecular cyclizations, and elimination reactions. researchgate.net For example, one proposed pathway for pyrrole synthesis involves the formation of a β-enaminone, its subsequent Michael addition to another reactant, and a final intramolecular cyclization. researchgate.net The identification of intermediates and transition states in such pathways is crucial for optimizing reaction conditions and improving yields.
Assessment of Kinetic versus Thermodynamic Selectivity in Transformations
Many chemical reactions can yield multiple products, and the distribution of these products is often governed by either kinetic or thermodynamic control. Computational studies are particularly effective in dissecting these controlling factors.
A prime example is the electrophilic aminoalkenylation of pyrroles, where the regioselectivity can be dynamically controlled. pku.edu.cn Molecular dynamics simulations have shown that the addition of keteniminium ions to pyrrole proceeds over a bifurcating potential energy surface. pku.edu.cn This means that after surmounting a single transition state, the reaction trajectory can lead to two different products (e.g., C2- and C3-alkenylated pyrroles). pku.edu.cn
In other systems, the control mechanism can shift with reaction conditions. For example, the isomerization of certain intermediates may have a significant activation free energy, making the process slow at low temperatures. In such cases, the product distribution is determined by the relative energies of the addition transition states, a scenario known as kinetic control. pku.edu.cn However, at higher temperatures, the isomerization process can become rapid, allowing the system to reach equilibrium, where the product ratio is determined by the relative stabilities of the final products (thermodynamic control). pku.edu.cn
| Reaction Type | Controlling Factor | Conditions/Observations |
| Electrophilic Aminoalkenylation of Pyrroles | Dynamic Control | Post-transition state bifurcation leads to multiple products. pku.edu.cn |
| Isomerization of Intermediates | Kinetic Control | Occurs at low temperatures due to a high activation energy for isomerization. pku.edu.cn |
| Isomerization of Intermediates | Thermodynamic Control | Occurs at higher temperatures where isomerization is faster, allowing equilibrium to be reached. pku.edu.cn |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and internal interactions of a molecule are fundamental to its properties and function. Conformational analysis of pyrrole-aniline derivatives, aided by computational methods like Density Functional Theory (DFT), reveals the preferred spatial arrangements of the molecule's constituent parts.
In systems containing linked aromatic rings like 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline, a key conformational feature is the dihedral angle between the planes of the pyrrole and aniline (B41778) rings. This angle is influenced by a balance of steric effects and electronic interactions, such as π-stacking. scispace.com The fluorine substituents on the aniline ring can also introduce specific intramolecular interactions, such as hydrogen bonding with the pyrrole N-H group or dipole-dipole interactions, which can further influence the molecule's preferred conformation. rsc.org
DFT calculations on tetrasubstituted pyrrole derivatives have shown that different conformers can mimic the intramolecular distances between amino acid residues in protein motifs. nih.gov Stacking interactions between pyrrole rings have been studied extensively, with calculations showing a minimum interaction energy of -5.38 kcal/mol for a parallel-displaced configuration. scispace.com This binding energy is significant and arises from a combination of electrostatic and dispersion forces. scispace.com The specific charge distribution and high polarizability of the pyrrole ring are key contributors to these strong intermolecular interactions. scispace.com
| Interaction Type | System | Calculated Interaction Energy | Key Finding |
| π-Stacking | Pyrrole-Pyrrole Dimer | -5.38 kcal/mol | Interaction is stronger than in benzene-benzene systems due to charge distribution and polarization. scispace.com |
| Hydrogen Bonding | Pyrrole-Pyridine Host with Phosphate Anion | -23.0 kJ·mol⁻¹ | Strong interaction involves partial proton transfer from the pyrrole N-H to the anion. nih.gov |
Solvation Effects and Environmental Influence on Molecular Behavior
The behavior of a molecule can be significantly altered by its surrounding environment, such as the solvent it is dissolved in. Computational models can simulate these solvation effects to predict how a molecule's properties might change.
For instance, the stability of complexes formed by pyrrole-containing compounds can vary with the solvent. Studies on the oxidative coupling of aniline have shown that while there isn't a dramatic difference in formation constants between various organic solvents, a slightly larger stability constant was observed in chloroform (B151607) compared to methanol, propanol, or acetonitrile. researchgate.net This suggests that the polarity and hydrogen-bonding capability of the solvent can subtly influence molecular interactions.
Furthermore, the environmental fate and behavior of aniline derivatives are important considerations. Aniline itself can be released into the environment through industrial wastewater. civilica.com Its degradation can be influenced by factors like light (photolysis) and microbial activity, with degradation rates varying with environmental conditions such as temperature and light exposure. researchgate.net Computational studies can help predict the adsorption of such molecules onto surfaces, providing insight into their environmental transport and persistence. civilica.com The lipophilicity, a measure of a compound's affinity for fatty environments, is a key parameter influenced by solvation and can be predicted using computational methods. nih.gov For aniline derivatives, lipophilicity is affected by the substitution pattern on the aniline ring. nih.gov
Synthetic Applications and Derivatization Strategies
Role of 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline as a Core Synthetic Intermediate
This compound is a key synthetic intermediate primarily due to the strategic positioning of its reactive sites. The primary amine of the aniline (B41778) group and the C5 position of the pyrrole (B145914) ring act as a 1,4-dinucleophilic system, which is ideal for cyclocondensation reactions. This reactivity pattern allows it to be a precursor for a wide array of fused heterocyclic scaffolds.
The general reactivity is analogous to its non-fluorinated parent, 2-(1H-pyrrol-1-yl)aniline, which has been extensively used as a substrate for synthesizing diverse pyrrolo[1,2-a]quinoxalines and related structures. nih.gov The cyclocondensation reactions typically proceed via a Pictet-Spengler-type mechanism, where the aniline nitrogen first condenses with a carbonyl compound to form an imine intermediate. This is followed by an intramolecular electrophilic substitution, where the electron-rich pyrrole ring attacks the iminium ion, leading to the formation of a new heterocyclic ring. nih.govresearchgate.net This versatile reaction pathway establishes this compound as a foundational component in the synthesis of complex molecules with potential pharmacological applications. nih.gov
Design and Synthesis of Advanced Heterocyclic Scaffolds
The structural framework of this compound is ideally suited for constructing a variety of advanced, multi-ring heterocyclic systems.
The most prominent application of 2-(1H-pyrrol-1-yl)aniline and its derivatives is in the synthesis of pyrrolo[1,2-a]quinoxalines, a class of tricyclic scaffolds known for a wide range of biological activities, including anticancer, antifungal, and antiviral properties. nih.govnih.govresearchgate.net The synthesis is typically achieved through the condensation of the aniline derivative with aldehydes or ketones.
This transformation can be catalyzed by acids or transition metals. For instance, an acid-catalyzed Pictet-Spengler reaction between 1-(2-aminophenyl)pyrroles and a substituted aldehyde in a mixture of acetic acid and methanol efficiently yields 4-aryl substituted pyrrolo[1,2-a]quinoxalines. nih.gov The reaction involves imine formation, subsequent cyclization, and finally, air oxidation to furnish the aromatic product. nih.gov A similar reaction using various aromatic, heteroaromatic, or aliphatic aldehydes in ethanol with catalytic acetic acid can produce 4,5-dihydropyrrolo[1,2-a]quinoxalines in high yields. researchgate.net
More advanced metal-catalyzed methods have also been developed. An iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols allows for a direct synthesis of pyrrolo[1,2-α]quinoxalines. nih.gov In this process, the iron complex concurrently catalyzes the oxidation of the alcohol to an aldehyde and the reduction of the nitro group to an aniline, which then undergo the Pictet-Spengler annulation in situ. nih.gov
| Catalyst/Reagent | Coupling Partner | Product Type | Reference |
| Acetic Acid | Substituted Aldehydes | 4-Aryl-pyrrolo[1,2-a]quinoxalines | nih.gov |
| Acetic Acid / Ethanol | Aromatic/Aliphatic Aldehydes | 4,5-Dihydropyrrolo[1,2-a]quinoxalines | researchgate.net |
| FeCl₃ | Cyclic Ethers | Pyrrolo[1,2-a]quinoxalines | rsc.org |
| Iron Complex | Alcohols | 4-Substituted-pyrrolo[1,2-a]quinoxalines | nih.gov |
| Gold (Au) | Unconjugated Ynone Derivatives | Pyrrolo[1,2-a]quinoxalines | researchgate.net |
Beyond the tricyclic pyrrolo[1,2-a]quinoxaline core, 2-(1H-pyrrol-1-yl)aniline derivatives are instrumental in constructing more elaborate, polycyclic fused systems. A notable example is the synthesis of isoquinolino-fused pyrrolo[2,1-c]quinoxalines. nih.gov This transformation is achieved through the reaction of 1-(2-aminophenyl)pyrrole with 2-alkynylbenzaldehydes under gold or silver catalysis. nih.gov The reaction proceeds through the initial formation of a 4,5-dihydro-pyrrolo[1,2-a]quinoxaline intermediate, which then undergoes a nucleophilic cyclization to yield the final complex fused product. nih.gov
The versatility of this aniline precursor extends to the synthesis of heteroatom-rich, multi-ring systems such as benzooxazepino-fused quinoxalines. An efficient one-pot synthesis has been developed utilizing an Indium trichloride (InCl₃) catalyst. nih.gov In this procedure, 2-(1H-pyrrol-1-yl)aniline is reacted with 2-propargyloxybenzaldehydes. nih.gov
The proposed mechanism involves several sequential steps:
Formation of an imine from the aniline and the benzaldehyde.
Activation of the imine by the InCl₃ catalyst.
Intramolecular cyclization via electrophilic aromatic substitution on the pyrrole ring to form a pyrroloquinoxaline intermediate.
A subsequent 6-endo-dig cyclization involving the alkyne and the pyrrole nitrogen, followed by a researchgate.netmdpi.com-hydride shift, which constructs the final benzooxazepino-fused architecture. nih.gov
This methodology provides a direct route to complex, seven-membered ring-containing heterocyclic structures from simple starting materials.
| Starting Material 1 | Starting Material 2 | Catalyst | Fused System Product | Reference |
| 2-(1H-pyrrol-1-yl)aniline | 2-Alkynylbenzaldehydes | Gold (Au) / Silver (Ag) | Isoquinolino-fused pyrrolo[2,1-c]quinoxalines | nih.gov |
| 2-(1H-pyrrol-1-yl)aniline | 2-Propargyloxybenzaldehydes | Indium Trichloride (InCl₃) | Benzooxazepino-fused quinoxalines | nih.gov |
Development of Novel Catalytic Systems and Methodologies
The synthesis of heterocyclic scaffolds from this compound and its parent compound has been significantly advanced by the application of transition metal catalysis, enabling milder reaction conditions and novel molecular transformations.
Several transition metals have been employed to catalyze key steps in the derivatization of 2-(1H-pyrrol-1-yl)aniline.
Gold (Au) and Silver (Ag): Gold and silver catalysts are effective in reactions involving alkynes. As mentioned, they catalyze the synthesis of isoquinolino-fused pyrrolo[2,1-c]quinoxalines from 2-alkynylbenzaldehydes. nih.gov Gold catalysis is also used to promote the cyclization of 1,2-diaminoarenes with unconjugated ynone derivatives to furnish the pyrrolo[1,2-a]quinoxaline skeleton through a proposed gold-carbene intermediate. researchgate.net
Indium (In): Indium trichloride (InCl₃) has proven to be a potent Lewis acid catalyst for the one-pot synthesis of complex benzooxazepino-fused quinoxalines. nih.gov It activates the intermediate imine, facilitating the crucial intramolecular cyclization step. nih.gov
Iron (Fe): Iron catalysts offer a cost-effective and environmentally benign alternative for synthesis. A straightforward method for preparing pyrrolo[1,2-a]quinoxalines involves an FeCl₃-catalyzed reaction between 1-(2-aminophenyl)pyrroles and cyclic ethers, which proceeds through the functionalization of C(sp³)-H bonds. rsc.org In a different approach, an iron-tricarbonyl complex catalyzes a transfer hydrogenation reaction, allowing for the direct synthesis of 4-substituted pyrrolo[1,2-α]quinoxalines from 1-(2-nitrophenyl)pyrroles and various alcohols. nih.gov This reaction efficiently combines nitro group reduction, alcohol oxidation, and cyclization into a single process. nih.gov
Organocatalysis in Pyrrole-Aniline Chemistry
The application of organocatalysis in the synthesis of pyrrole-aniline frameworks, while a burgeoning field, offers significant potential for the construction of molecules like this compound. Organocatalysis provides a valuable alternative to metal-catalyzed reactions, often characterized by milder reaction conditions, reduced toxicity, and lower costs. nih.gov These catalysts, typically small organic molecules, can activate substrates in a variety of ways, enabling a diverse range of transformations. nih.gov
In the context of synthesizing N-aryl pyrroles, organocatalytic approaches have been developed that could conceptually be adapted for the synthesis of the target compound. For instance, proline and its derivatives have been employed as catalysts in multicomponent reactions to construct the pyrrole ring. One such strategy involves the reaction of aldehydes, arylamines, and a succinaldehyde surrogate, catalyzed by a secondary amine like L-proline. rsc.org The proposed mechanism proceeds through the formation of an enamine from the succinaldehyde equivalent and the organocatalyst, which then undergoes a Mannich-type reaction with an in-situ formed imine from the arylamine and aldehyde. Subsequent intramolecular cyclization and oxidation yield the N-aryl pyrrole. rsc.org
Another organocatalytic route involves the use of Brønsted acids, such as chiral phosphoric acids (CPAs). These catalysts have been successfully utilized in the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles through an asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines bearing a pyrrolyl unit. nih.gov This method highlights the potential of organocatalysis to not only facilitate bond formation but also to control stereochemistry. While this example leads to a more complex fused system, the underlying principles of activating a substrate for intramolecular cyclization could be relevant for forming the pyrrole ring onto a pre-functionalized aniline derivative.
The table below summarizes some general organocatalytic approaches for the synthesis of N-aryl pyrroles that could be explored for the synthesis of this compound.
| Catalyst Type | Reaction Type | Substrates | Potential Applicability |
| Secondary Amines (e.g., L-proline) | Multicomponent Reaction | Aldehyd, Arylamine, Succinaldehyde surrogate | Formation of the pyrrole ring with concomitant N-arylation. rsc.org |
| Brønsted Acids (e.g., Chiral Phosphoric Acid) | Asymmetric Cyclization | o-Alkynyl-N-pyrroylanilines | Enantioselective synthesis of related chiral structures. nih.gov |
It is important to note that while these methods have been successful for other N-aryl pyrroles, their application to the specific synthesis of this compound would require further investigation and optimization to account for the electronic effects of the fluorine substituents.
Exploration of Metal-Free Synthetic Approaches
The development of metal-free synthetic routes to N-aryl pyrroles is of significant interest to minimize transition metal contamination in the final products, which is particularly crucial in medicinal chemistry. These approaches often rely on the use of unique reagents or reaction conditions to facilitate the desired transformations.
One notable metal-free approach involves the use of iodine as a catalyst. For example, a multicomponent reaction of alkynes, trimethylsilyl cyanide (TMSCN), and N,N-disubstituted formamides in the presence of a catalytic amount of iodine can afford multi-substituted pyrroles. rsc.org This method is proposed to proceed through a series of intermediates without the need for a metal catalyst.
Another strategy for the metal- and solvent-free synthesis of multisubstituted pyrroles involves a multicomponent reaction of equimolar amounts of TMSCN, N,N-disubstituted formamides, and alkynes. researchgate.net Such solvent-free conditions contribute to the "green" credentials of the synthesis.
Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for metal-free synthesis. A formal [3+2] cycloaddition reaction between 2H-azirines and nitroalkenes has been reported to yield trisubstituted pyrroles under metal-free conditions. rsc.org This reaction is initiated by visible light and a photoredox catalyst, leading to the formation of radical intermediates that ultimately cyclize to form the pyrrole ring.
The following table outlines some metal-free strategies for the synthesis of substituted pyrroles, which could be adapted for the preparation of this compound.
| Method | Key Reagents/Conditions | Substrates | Potential Applicability |
| Iodine Catalysis | I2 (catalytic) | Alkynes, TMSCN, N,N-disubstituted formamides | Multicomponent, metal-free synthesis of substituted pyrroles. rsc.org |
| Solvent-Free Synthesis | Heat | Alkynes, TMSCN, N,N-disubstituted formamides | Environmentally friendly approach to multi-substituted pyrroles. researchgate.net |
| Visible-Light Photoredox Catalysis | Visible light, photoredox catalyst | 2H-Azirines, Nitroalkenes | Metal-free synthesis of trisubstituted pyrroles via a formal [3+2] cycloaddition. rsc.org |
The feasibility of these methods for the synthesis of this compound would depend on the compatibility of the difluorinated aniline starting material with the specific reaction conditions.
Strategies for Functionalization and Structural Diversification of Pyrrole-Aniline Derivatives
Modification of the Aniline Moiety
The aniline moiety of this compound offers several avenues for functionalization, allowing for the introduction of a wide range of substituents to modulate the compound's properties. The primary amino group is a key site for modification.
N-Alkylation and N-Arylation: The amino group can undergo N-alkylation or N-arylation to introduce various alkyl or aryl groups. For instance, silver-catalyzed N-H functionalization of anilines with diaryldiazoalkanes has been reported, providing a method for the introduction of diarylmethyl groups. acs.org This reaction proceeds efficiently for both primary and secondary anilines. acs.org
C-H Functionalization: Directed C-H functionalization of the aniline ring is a powerful strategy for introducing substituents at specific positions. For example, rhodium-catalyzed ortho C-H oxidative alkylation of N-nitrosoanilines with allyl alcohols can be used to introduce β-aryl aldehyde or ketone functionalities. researchgate.net The nitroso group acts as a traceless directing group, which is subsequently removed. researchgate.net
Halogenation: The aniline ring can be further halogenated to introduce additional halogen atoms, which can serve as handles for further cross-coupling reactions. The use of aniline N-oxides treated with thionyl bromide or thionyl chloride can lead to selective para-bromination or ortho-chlorination, respectively. udel.edu
The table below summarizes potential functionalization strategies for the aniline moiety.
| Reaction Type | Reagents | Potential Modification |
| N-H Functionalization | Diaryldiazoalkanes, AgPF6 | Introduction of substituted alkyl groups on the nitrogen. acs.org |
| C-H Alkylation | Allyl alcohols, Rh(III) catalyst, N-nitroso directing group | Introduction of functionalized alkyl groups at the ortho position. researchgate.net |
| Halogenation | Thionyl bromide/chloride on aniline N-oxide | Introduction of additional bromine or chlorine atoms on the aniline ring. udel.edu |
Modification of the Pyrrole Moiety
The pyrrole ring in this compound is also amenable to various functionalization reactions, allowing for the introduction of substituents at the C2, C3, C4, and C5 positions.
C-H Borylation/Suzuki Coupling: A versatile strategy for the functionalization of the pyrrole ring is iridium-catalyzed C-H borylation followed by a Suzuki coupling. mdpi.com This two-step sequence allows for the introduction of a wide variety of aryl and heteroaryl groups at a specific position on the pyrrole ring. This method has been successfully applied to NH-free pyrroles, avoiding the need for protecting groups. mdpi.com
Acylation: The electron-rich pyrrole ring can undergo Friedel-Crafts-type acylation reactions. For example, fluoroacylation of N-methylpyrrole has been achieved using fluoroalkyl amino reagents (FARs), leading to the introduction of fluoroacyl groups onto the pyrrole ring. nih.gov
Skeletal Recasting: A more advanced strategy for modifying the pyrrole core is through a "skeletal recasting" strategy. This involves a dearomative deconstruction of the initial pyrrole followed by a rearomative reconstruction to yield a more substituted pyrrole. nih.gov This method has been used to synthesize fully substituted pyrroles from simpler starting materials. nih.gov
The following table outlines potential strategies for the modification of the pyrrole moiety.
| Reaction Type | Reagents/Method | Potential Modification |
| C-H Borylation and Suzuki Coupling | Ir catalyst, B2pin2; then Aryl halide, Pd catalyst | Introduction of aryl or heteroaryl groups at various positions. mdpi.com |
| Acylation | Fluoroalkyl amino reagents (FARs) | Introduction of fluoroacyl groups. nih.gov |
| Skeletal Recasting | Azoalkenes, Phosphoric acid | Complete restructuring of the pyrrole core to introduce multiple substituents. nih.gov |
These functionalization strategies provide a toolbox for the structural diversification of this compound, enabling the synthesis of a library of derivatives for further investigation.
Future Directions and Research Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems for Pyrrole-Aniline Derivatives
The synthesis of pyrrole-aniline derivatives is an active area of research, with a continuous drive towards more efficient, atom-economical, and environmentally benign methodologies. While classical methods like the Paal-Knorr and Hantzsch syntheses have been foundational, contemporary research is focused on transition-metal-catalyzed cross-coupling reactions and novel multicomponent reactions. researchgate.net
Future explorations are likely to concentrate on the development of advanced catalytic systems. Palladium-catalyzed reactions, for instance, have shown great promise in the direct arylation of pyrroles. nih.gov The use of N-Heterocyclic Carbene (NHC) palladium complexes is a significant advancement, offering an air-stable alternative to air-sensitive phosphine (B1218219) ligands for the coupling of aryl chlorides with pyrrole (B145914) derivatives. nih.gov Research into more robust and versatile palladium catalysts, including those based on pincer-type ligands, is expected to yield even more efficient routes to pyrrole-aniline structures. organic-chemistry.org
Copper-catalyzed reactions also present a promising avenue. Copper hydride (CuH)-catalyzed coupling of enynes and nitriles has emerged as an efficient method for synthesizing polysubstituted pyrroles under mild conditions. nih.gov Further investigation into copper-based catalytic systems could lead to novel pathways for the direct N-arylation of pyrroles with fluorinated anilines. Additionally, the development of one-pot, multicomponent reactions is a key area of interest. For example, a three-component synthesis involving α-hydroxyketones, oxoacetonitriles, and anilines has been developed for creating diverse pyrrole frameworks. nih.gov Expanding these strategies to include fluorinated precursors will be a critical step forward.
A comparison of emerging catalytic systems is presented below:
| Catalytic System | Key Features | Potential Advantages |
| Pd-NHC Complexes | Air-stable catalysts for direct arylation. nih.gov | Overcomes limitations of air-sensitive phosphine ligands; good yields. nih.gov |
| Copper Hydride (CuH) | Catalyzes coupling of enynes and nitriles. nih.gov | Mild reaction conditions; good functional group tolerance. nih.gov |
| Ruthenium Pincer Catalysts | Enables dehydrogenative coupling of alcohols and amino alcohols. organic-chemistry.org | Atom-economical with water and ethene as byproducts. organic-chemistry.org |
| Iron(III) Chloride | Catalyzes Paal-Knorr condensation in water. | Environmentally friendly solvent; mild reaction conditions. |
Synthesis of Advanced Fluorinated Pyrrole-Aniline Hybrid Molecules
The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. In the context of 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline, future research will focus on the synthesis of more complex, "hybrid" molecules where this core is integrated with other pharmacologically relevant scaffolds.
One promising direction is the development of late-stage fluorination techniques. These methods would allow for the introduction of fluorine atoms or fluorine-containing groups into advanced intermediates or even final products, providing rapid access to a library of novel fluorinated analogs. This approach complements the traditional strategy of using fluorinated starting materials.
Furthermore, the synthesis of hybrid molecules combining the fluorinated pyrrole-aniline moiety with other heterocyclic systems is an area of growing interest. For instance, coupling this scaffold with pyridine, phenanthroline, or benzimidazole (B57391) could lead to novel ligands for coordination chemistry or molecules with unique photophysical properties. beilstein-journals.org The Suzuki coupling reaction, utilizing in situ generated boronic acids, has proven effective for creating such pyrrole-pyridine based ligands and could be adapted for fluorinated analogs. beilstein-journals.org
Application of Computational Chemistry for Predictive Synthesis and Mechanistic Understanding
Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of this compound and its derivatives, computational methods can be applied in several key areas.
Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic reactions used in the synthesis of pyrrole-anilines. nih.gov For example, DFT studies can help to understand the regioselectivity in copper-hydride catalyzed enyne-nitrile coupling reactions, providing insights that can guide the optimization of reaction conditions. nih.gov
Furthermore, computational models can be used for predictive synthesis. By simulating the reactivity of various starting materials and catalysts, it may be possible to predict the outcomes of reactions and identify the most promising synthetic routes before they are attempted in the laboratory. This in silico approach can save significant time and resources. For instance, predicting the most favorable sites for C-H activation in direct arylation reactions can streamline the synthesis of specifically substituted pyrrole-aniline derivatives.
Development of High-Throughput Synthetic Strategies for Derivative Libraries
To fully explore the potential of the this compound scaffold, the development of high-throughput synthetic strategies is essential. These approaches enable the rapid synthesis of large libraries of derivatives, which can then be screened for desired properties in fields such as drug discovery and materials science.
Solid-phase synthesis, a cornerstone of combinatorial chemistry, has been successfully applied to classical pyrrole syntheses like the Hantzsch reaction. researchgate.net Adapting these methods for the synthesis of fluorinated pyrrole-aniline derivatives would allow for the automated or semi-automated production of compound libraries. Multicomponent reactions are also well-suited for high-throughput synthesis due to their operational simplicity and the ability to generate molecular diversity in a single step. tandfonline.com Developing novel multicomponent reactions that incorporate fluorinated anilines and pyrrole precursors will be a key research focus.
The use of microreactor technology also holds significant promise. Continuous-flow microreactors can offer precise control over reaction parameters, leading to improved yields and purity. researchgate.net Integrating these systems with automated purification and analysis would create a powerful platform for the high-throughput synthesis and evaluation of this compound derivatives.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline, and how can fluorination steps be optimized?
- Methodology : Start with 4-iodoaniline and introduce fluorine substituents via halogen exchange (e.g., using KF/CuI under anhydrous conditions). Subsequent Ullmann-type coupling with pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF at 110°C under argon yields the target compound. Fluorination efficiency depends on reaction time, temperature, and catalyst loading .
- Key Considerations : Monitor fluorination intermediates via ¹⁹F NMR to confirm regioselectivity. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from di- or tri-fluorinated byproducts.
Q. How can the molecular structure and hydrogen-bonding patterns of this compound be characterized?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve fluorine positions and hydrogen-bonding networks. Fluorine’s electron-withdrawing effects may influence crystal packing .
- Graph set analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., N–H···N or N–H···F interactions) and predict supramolecular aggregation .
Q. What analytical techniques are critical for verifying purity and fluorine substitution?
- Methodology :
- ¹H/¹⁹F NMR : Compare coupling constants (e.g., ) to confirm ortho/para fluorine positions.
- High-resolution mass spectrometry (HRMS) : Use ESI-TOF to validate molecular formula (C₁₀H₇F₂N₂).
- DSC/TGA : Assess thermal stability (fluorine substituents may lower decomposition temperatures).
Advanced Research Questions
Q. How do the fluorine substituents influence electronic properties in conducting polymer applications?
- Methodology : Electropolymerize the compound with thiophene derivatives (e.g., 3,3’-dibromo-2,2’-bithiophene) using NaOtBu and BINAP as catalysts. Characterize via cyclic voltammetry (CV) to observe shifts in oxidation potentials caused by fluorine’s electron-withdrawing effects. Fluorine enhances charge-carrier mobility in polymers, as seen in analogous ferrocene-functionalized aniline derivatives .
Q. What role does this compound play in synthesizing heterocyclic fused systems (e.g., pyrrolo-quinoxalines)?
- Methodology : React with 2-alkynylbenzaldehydes under InCl₃ catalysis to form benzooxazepino-fused quinoxalines. The pyrrole nitrogen acts as a nucleophile, while fluorine stabilizes intermediates via inductive effects. Optimize reaction time (25–30 hr in xylene) and purify via recrystallization (methanol) .
Q. How can hydrogen-bonding patterns be exploited for crystal engineering?
- Methodology : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) to form robust supramolecular frameworks. Fluorine’s high electronegativity directs N–H···F interactions, creating layered or helical architectures. Use Mercury CSD software to analyze packing motifs .
Q. What challenges arise in reconciling contradictory data on fluorination yields across different synthetic protocols?
- Methodology : Perform statistical Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst ratio). For example, DMAc may improve fluorination vs. DMF due to higher boiling points. Cross-validate results using HPLC-MS to detect trace byproducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
